[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine ring, a benzylidene group, and acetic acid functionality, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzylidene moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The thioxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- [(5E)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- [(5E)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Uniqueness
[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to the presence of both hydroxyl groups on the benzylidene moiety, which can enhance its antioxidant properties. Additionally, the thioxo group in the thiazolidine ring contributes to its potential biological activities.
Properties
Molecular Formula |
C12H9NO5S2 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-[(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H9NO5S2/c14-7-2-1-6(3-8(7)15)4-9-11(18)13(5-10(16)17)12(19)20-9/h1-4,14-15H,5H2,(H,16,17)/b9-4+ |
InChI Key |
MNPZQUQRMCXSTL-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)O)O |
Origin of Product |
United States |
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